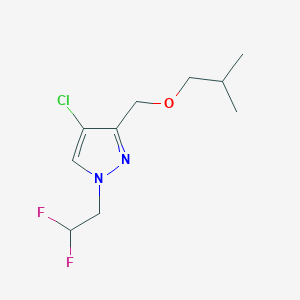

![molecular formula C21H22N2O2 B2501979 1-({5-[(4-甲苯磺酰基)-2-噻吩基}羰基)-4-[3-(三氟甲基)苯基]哌嗪 CAS No. 1207048-11-0](/img/structure/B2501979.png)

1-({5-[(4-甲苯磺酰基)-2-噻吩基}羰基)-4-[3-(三氟甲基)苯基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

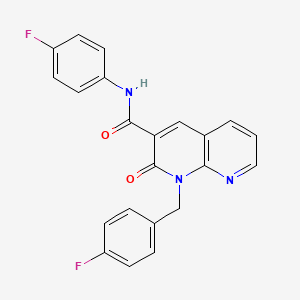

Piperazine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry. They are commonly found in commercially available compounds and bioactive molecules, including many drugs. The piperazine ring is often not fused to another ring and is typically unsubstituted on its carbon atoms . The compound "1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine" is a complex molecule that likely exhibits interesting chemical and biological properties due to its structural features, such as the presence of a piperazine core, a sulfonyl group, and a trifluoromethyl group.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through a modular synthetic approach, where combinations of cyclic sulfamidate and hydroxy sulfonamide building blocks are converted into piperazines and related scaffolds . This method allows for variation in ring size, substitution, and configuration, targeting lead-like chemical space. Additionally, (piperazin-1-yl-phenyl)-arylsulfonamides, which are structurally related to the compound , have been synthesized and identified to show high affinities for serotonin receptors, indicating the potential for psychoactive properties .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For instance, the structure of 4-phenyl-piperazine-1-sulfonamide has been characterized, revealing a monoclinic system with layers of polar regions enclosing a sulfonamide function linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . Similarly, 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, another related compound, crystallizes in the orthorhombic crystal class, with the piperazine ring adopting a chair conformation and the sulfonyl moiety in a distorted tetrahedral configuration .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) have been prepared for testing against schistosomiasis, indicating the potential for antiparasitic activity . Additionally, substituted piperazines have been synthesized as ligands for melanocortin receptors, with some showing selectivity for MC4R, suggesting their use in modulating metabolic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the title molecule "Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate" displays a chair-shaped piperazine ring and a planar triazole ring, with weak intermolecular C—H⋯O hydrogen bonding present in the crystal structure . Furthermore, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities, with some compounds exhibiting significant activity against bacterial and fungal strains .

科学研究应用

抗菌活性

哌嗪衍生物的研究,例如合成和评价1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰基]哌嗪衍生物的抗菌活性,在开发新型抗菌剂方面显示出前景。这些化合物对特定细菌菌株表现出不同程度的有效性,表明在对抗细菌感染方面具有潜在的用途 (吴琦,2014).

抗癌评价

具有哌嗪取代基的化合物在多种癌细胞系中显示出显着的抗癌活性,包括来自肺、肾、中枢神经系统、卵巢、前列腺和乳腺癌的细胞系。这表明哌嗪衍生物在开发新型抗癌疗法中的潜力 (Kostyantyn Turov,2020).

受体配体

黑色素皮质素4受体(MC4R)特异性小分子激动剂“THIQ”的哌嗪类似物已被合成和表征,显示出在黑色素皮质素MC(1,3-5)受体上的活性。这项研究表明在开发针对受这些受体调节的疾病(例如肥胖和相关代谢紊乱)的治疗方法中的应用 (F. Mutulis 等人,2004).

抗增殖剂

带有二硫代氨基甲酸酯部分的磺酰胺-1,2,3-三唑衍生物的设计和合成显示出对各种癌细胞系的中等至良好的抗增殖活性。这突出了此类化合物在癌症研究和治疗开发中的潜力 (Fu Dongjun 等人,2017).

属性

IUPAC Name |

methyl 8-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-13(2)15-8-10-16(11-9-15)22-18-12-19(21(24)25-4)23-20-14(3)6-5-7-17(18)20/h5-13H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVIELULKHGWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)

![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)

![3-Azabicyclo[4.2.0]octan-2-one](/img/structure/B2501913.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)